molecular formula C9H17N5O10S2 B563897 (6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate CAS No. 103130-45-6

(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate

Cat. No.: B563897
CAS No.: 103130-45-6
M. Wt: 419.38
InChI Key: LBQCNNFCOOFVNL-VOUZKQOXSA-N
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Description

(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: is a complex organic compound with significant potential in various scientific fields This compound features a tetrahydropteridinone core, which is a crucial structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydropteridinone core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.

    Introduction of the amino group: This step often involves nucleophilic substitution reactions using reagents like ammonia or amines.

    Addition of the dihydroxypropyl group: This can be accomplished through hydroxylation reactions using oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale cyclization: Utilizing high-pressure reactors to ensure efficient formation of the tetrahydropteridinone core.

    Continuous flow reactors:

    Purification processes: Including crystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: undergoes various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Electrophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized derivatives: Such as ketones or aldehydes.

    Reduced derivatives: More saturated forms of the original compound.

    Substituted derivatives: Compounds with various functional groups replacing the amino group.

Scientific Research Applications

(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in enzymatic reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including as an enzyme inhibitor or a precursor to bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate exerts its effects involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence metabolic pathways, particularly those involving tetrahydropteridinone derivatives.

Comparison with Similar Compounds

(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate: can be compared with other similar compounds, such as:

    Tetrahydrobiopterin: A naturally occurring compound with a similar core structure but different functional groups.

    Folic Acid: Another pteridine derivative with significant biological activity.

    Methotrexate: A synthetic compound with a pteridine core used as a chemotherapy agent.

This compound , distinguishing it from other related compounds.

Biological Activity

(6S)-2-Amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-pteridin-4(1H)-one disulfate, commonly referred to as tetrahydrobiopterin (BH4) derivative, is a pteridine compound that plays a crucial role in various biological processes. This article explores its biological activity, mechanism of action, and relevant case studies.

  • Molecular Formula : C9H15N5O3
  • Molecular Weight : 241.25 g/mol
  • CAS Number : 17528-72-2
  • Purity : Generally >96% in commercial preparations.

Tetrahydrobiopterin (BH4) serves as a cofactor for several enzymes, including nitric oxide synthase (NOS), which is critical for the production of nitric oxide (NO). The binding affinity and interaction of BH4 with NOS influence the enzyme's activity and the subsequent physiological effects of NO.

Key Findings on Binding Mechanism

Research indicates that:

  • Tight Binding : BH4 exhibits tight binding to NOS dimers, enhancing enzyme activity significantly. The formation of a tight-binding site requires preincubation with fully reduced pteridine compounds .
  • Kinetics : The kinetics of tight-binding site formation occurs within approximately 10 minutes at low concentrations (1 μM) of BH4 at 4 °C .

Biological Activities

The compound has been studied for various biological activities:

1. Nitric Oxide Production

  • Role in Vasodilation : As a cofactor for NOS, BH4 is essential for the synthesis of NO, which plays a vital role in vascular relaxation and blood pressure regulation.

2. Neurotransmitter Synthesis

  • Dopamine Production : BH4 is involved in the biosynthesis of catecholamines such as dopamine. Its deficiency can lead to neurological disorders .

3. Antioxidant Properties

  • Redox Cycling : BH4 participates in redox cycling processes that protect cells from oxidative stress by reducing reactive oxygen species (ROS) .

Case Study 1: Role in Cardiovascular Health

A study demonstrated that supplementation with BH4 improved endothelial function in patients with cardiovascular diseases by enhancing NO production and reducing oxidative stress. This suggests potential therapeutic applications in managing hypertension and atherosclerosis .

Case Study 2: Neurological Implications

Research involving animal models showed that BH4 supplementation could ameliorate symptoms associated with Parkinson's disease by restoring dopamine levels and improving motor function. This highlights its significance in neuroprotection .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaBiological ActivityReference
Tetrahydrobiopterin (BH4)C9H15N5O3Cofactor for NOS; antioxidant
6-BiopterinC9H11N5O3Cytotoxic to melanocytes; redox cycling
7,8-DihydrobiopterinC9H11N5O3Inhibitory effects on NOS

Properties

IUPAC Name

(6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3.H2O7S2/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-8(2,3)7-9(4,5)6/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H,1,2,3)(H,4,5,6)/t3?,4-,6?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQCNNFCOOFVNL-VOUZKQOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C([C@@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721148
Record name (6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfo hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103130-45-6
Record name (6S)-2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one;sulfo hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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